molecular formula C5H7BrO2 B1291664 3-Bromodihydro-2H-pyran-4(3H)-one CAS No. 98021-79-5

3-Bromodihydro-2H-pyran-4(3H)-one

Cat. No. B1291664
CAS RN: 98021-79-5
M. Wt: 179.01 g/mol
InChI Key: ZGULSQDBOSMIBZ-UHFFFAOYSA-N
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Description

3-Bromodihydro-2H-pyran-4(3H)-one is a chemical compound that is part of the broader class of pyran derivatives. These compounds are characterized by a six-membered heterocyclic ring containing one oxygen atom. The presence of a bromine atom at the third position and the dihydro-2H-pyran structure indicates that this compound could be a versatile intermediate in organic synthesis, potentially useful for constructing more complex molecules .

Synthesis Analysis

The synthesis of pyran derivatives, including those similar to 3-Bromodihydro-2H-pyran-4(3H)-one, has been explored through various methods. For instance, an efficient synthesis of structurally related compounds has been achieved via oxidative N-heterocyclic carbene catalysis from 3-bromoenals and 1,3-dicarbonyl compounds . Another approach involves the bromination of dehydroacetic acid to yield bromoacetyl derivatives, which can be further reacted to produce various pyranones . Additionally, a one-step three-component reaction strategy has been employed to synthesize a 4H-pyran derivative from meta-bromobenzaldehyde, malononitrile, and 3-oxobutanoate .

Molecular Structure Analysis

The molecular structure of pyran derivatives is often elucidated using spectroscopic methods such as infrared spectroscopy, nuclear magnetic resonance (NMR), and mass spectrometry. For example, the structure of a related compound was confirmed by elemental analysis, IR, NMR, and mass spectra . Additionally, X-ray crystallography has been used to determine the solid-state structure of similar compounds, providing insights into their molecular geometry and intermolecular interactions .

Chemical Reactions Analysis

Pyran derivatives, including 3-Bromodihydro-2H-pyran-4(3H)-one, can undergo various chemical reactions. These reactions can lead to the formation of different functionalized pyranones, depending on the reactants and conditions used. For instance, the reaction of bromoacetyl derivatives with thioamides and thiourea can yield substituted pyranones . Moreover, the electrochemically induced multicomponent transformation has been used to synthesize a compound with potential biomedical applications .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyran derivatives are influenced by their molecular structure. The presence of substituents such as bromine and hydroxymethyl groups can affect the compound's reactivity, boiling point, melting point, and solubility. Spectroscopic techniques, including FT-IR and NMR, provide information on the vibrational frequencies and electronic structure, which are related to the compound's physical properties . Additionally, computational methods such as DFT calculations can predict the stability and reactivity of different conformers .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

3-Bromodihydro-2H-pyran-4(3H)-one serves as a substrate in the synthesis of various heterocyclic compounds. For example, it is used in the NHC-catalyzed oxidative transformation to selectively synthesize either 2H-pyran-2-ones or chiral dihydropyranones, highlighting its versatility in creating different unsaturated acyl azoliums (Wang, Chen, Miao, Yao, & Ma, 2013). Another study demonstrates its use in Pd(0)-catalyzed coupling reactions to produce substituted 2H-pyran-2-ones (Liu & Meinwald, 1996).

Advanced Organic Syntheses

The compound is instrumental in advanced organic syntheses. For instance, it has been used in the preparation of ambiphilic dienes for Diels-Alder cycloadditions, demonstrating its role in complex chemical reactions (Posner, Afarinkia, & Dai, 2003). Additionally, it contributes to the synthesis of various pyran and chromene derivatives, highlighting its significance in the creation of complex molecular structures (Taheri, Mirza, & Zeeb, 2018).

Safety And Hazards

The compound is classified as dangerous, with hazard statements including H302, H314, H315, H319, and H335. Precautionary measures include P261, P280, P305, P310, P338, and P351 .

properties

IUPAC Name

3-bromooxan-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7BrO2/c6-4-3-8-2-1-5(4)7/h4H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGULSQDBOSMIBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(C1=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10623582
Record name 3-Bromooxan-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10623582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromodihydro-2H-pyran-4(3H)-one

CAS RN

98021-79-5
Record name 3-Bromooxan-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10623582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-bromooxan-4-one
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
G AJG - researchgate.net
(57) Abstract: The present invention is directed to compounds of formula (I) wherein R", R', R", and A are defined herein. The present invention also provides for pharmaceutical …
Number of citations: 0 www.researchgate.net

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